5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Overview

Description

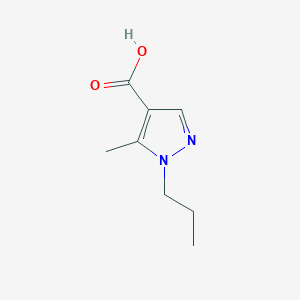

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemicals, and material science. The compound’s structure consists of a pyrazole ring substituted with a methyl group at the 5-position, a propyl group at the 1-position, and a carboxylic acid group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a suitable hydrazine derivative. The reaction conditions often include basic hydrolysis to yield the corresponding acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of readily available starting materials and solvents, ensuring high yield and cost-effectiveness. The process generally includes steps such as oxidation, esterification, and cyclization .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a propyl group.

3-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group at the 3-position instead of the 5-position.

Uniqueness

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 1-position and the carboxylic acid group at the 4-position provides distinct properties compared to other pyrazole derivatives .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyrazole ring with a methyl group at the 5-position and a propyl group at the 1-position, along with a carboxylic acid functional group at the 4-position. This specific arrangement contributes to its unique reactivity and biological activity.

Biological Activities

Numerous studies have documented the biological activities of this compound. Key activities include:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. This is particularly significant in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus .

- Antitumor Effects : Preliminary studies suggest that this compound may possess anticancer properties, with some derivatives demonstrating cytotoxic effects against cancer cell lines such as MCF7 and A549 .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It potentially interacts with specific receptors or cellular targets, modulating their activity to exert therapeutic effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. The following table summarizes some related compounds and their notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Methyl and propyl groups | Anti-inflammatory, antimicrobial |

| 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Phenyl group instead of propyl | Antimicrobial |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Methyl group at the 3-position | Antifungal |

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- Anti-inflammatory Study : In vitro experiments demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines in cultured human cells, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Testing : A series of tests against common bacterial pathogens revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as a candidate for developing new antimicrobial agents .

- Antitumor Activity : In cell line assays, this compound showed promising results in inhibiting the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity .

Properties

IUPAC Name |

5-methyl-1-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-4-10-6(2)7(5-9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOSFPCYOZWBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349423 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705270-06-0 | |

| Record name | 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.